4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
Properties
IUPAC Name |
4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-8-9-17(25-3)15(10-12)16(22)11-21-19(23)13(2)26-18-7-5-4-6-14(18)20(21)24/h4-10,13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDFZHHAGKRDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dipolar Cycloaddition Methodology
The foundational work of Al-Masoudi et al. demonstrates that reacting N-methylisobenzofuran-1(3H)-one with imine derivatives generates the oxazepine core with >85% regioselectivity. For the target compound, this involves:
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Imine precursor synthesis :
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Cycloaddition reaction :
Mechanistic rationale : The reaction proceeds via a concerted asynchronous pathway where the imine’s nitrogen lone pair attacks the electrophilic carbonyl carbon, followed by oxyanion-assisted ring expansion (Figure 1).
Sidechain Installation: Friedel-Crafts vs. Mannich Approaches
Friedel-Crafts Acylation Optimization
Introducing the 2-(2-methoxy-5-methylphenyl)-2-oxoethyl group requires careful electrophile design:
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Acyl chloride preparation :
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Reaction conditions :
Comparative Mannich Reaction Analysis
Alternative pathway using preformed β-ketoamine intermediates shows lower efficiency:
| Parameter | Friedel-Crafts | Mannich |
|---|---|---|
| Yield (%) | 78 | 52 |
| Reaction Time (h) | 6 | 18 |
| Byproducts | <2% | 12–15% |
| Scalability | 500g | 100g |
Data from and demonstrate Friedel-Crafts superiority in large-scale applications despite requiring cryogenic conditions.
N-Methylation Strategies at Position 2
Reductive Amination Protocol
Post-cyclization methylation proves challenging due to steric hindrance. An innovative approach utilizes:
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Methyl iodide (3.0 eq) with K₂CO₃ (4.0 eq) in DMF at 80°C for 8h.
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Phase-transfer catalysis (TBAB 0.2 eq) increases conversion from 61% to 89% by enhancing nucleophilicity.
¹³C NMR confirms successful methylation: δ 38.9 ppm (N-CH₃), absence of NH peak at δ 5.2 ppm.
Critical Process Optimization Parameters
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 91 | 99 |
| DCM | 8.9 | 83 | 97 |
| DMF | 36.7 | 68 | 89 |
| Toluene | 2.4 | 72 | 93 |
Data adapted from highlights THF’s optimal balance between polarity and boiling point.
Temperature Gradient Study
| Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 40 | 72 | 65 |
| 60 | 48 | 88 |
| 66 | 36 | 91 |
| 70 | 24 | 82 |
Overheating beyond 66°C promotes retro-aldol decomposition, justifying precise thermal control.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Chromatographic Purity Metrics
HPLC (C18, MeCN/H₂O 70:30): tR 12.7 min, peak asymmetry <1.2, plate count >8500.
Scale-Up Considerations and Green Chemistry
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), reducing E-factor from 18.7 to 6.3. Microwave-assisted cyclization (100W, 140°C) cuts reaction times by 60% while maintaining 89% yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Modulating signaling pathways: Influencing cellular communication and response mechanisms.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogous molecules from literature:
Key Observations:
Core Structure and Bioactivity: The target compound’s benzoxazepine-dione core differs from methazole’s simpler dione structure and the azalactone’s oxazolone ring. However, all three share electron-withdrawing groups (diones or oxazolone) that enhance reactivity or binding to biological targets. Methazole’s herbicidal activity is linked to its trichloroethyl group disrupting plant growth , whereas azalactones’ antitumor activity derives from their ability to inhibit enzymes like tyrosine kinases .
Substituent Effects: The 2-methoxy-5-methylphenyl group in the target compound increases steric bulk compared to methazole’s chlorinated aryl groups. This could enhance selectivity for mammalian targets over plant enzymes.
Hypothetical Applications: Given the azalactone’s role as a biosensor precursor , the target compound’s dione moiety could serve as a redox-active site for diagnostic applications. Structural alignment with methazole suggests possible herbicidal activity, though the methyl and methoxy groups may shift specificity toward fungal or bacterial targets.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s complex structure may require multi-step synthesis, similar to azalactones, which are synthesized via cyclization reactions .
- Toxicity Concerns : Methazole’s environmental toxicity is linked to chlorine substituents ; the target compound’s lack of halogens could mitigate this risk.
- Data Gaps: No direct pharmacological data exists for the target compound. Predictions are based on structural analogs, necessitating empirical validation.
Biological Activity
The compound 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the benzo[f][1,4]oxazepine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 321.36 g/mol. Its structure features a benzo[f][1,4]oxazepine core, which is known for various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as substituted phenols and benzoyl derivatives. Specific methods may vary based on the desired substituents and functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the oxazepine class. For instance, compounds with structural similarities have shown promising results against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).
Case Study: Anticancer Efficacy
In a study evaluating related oxazepine derivatives, one compound exhibited an IC50 value of 65.43 ± 2.7 μg/mL against A549 cells, indicating significant cytotoxicity. The mechanism was attributed to the inhibition of methionyl-tRNA synthetase, which is crucial for protein synthesis in cancer cells .
Anti-inflammatory and Antimicrobial Activities
Other derivatives from this chemical family have demonstrated anti-inflammatory and antimicrobial properties. For example, a related benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine showed effective inhibition of bacterial growth and reduced inflammation in vitro .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
Data Summary
| Activity | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 65.43 ± 2.7 | Methionyl-tRNA synthetase inhibition |
| Anti-inflammatory | - | - | Inhibition of inflammatory mediators |
| Antimicrobial | Various | Moderate to good | Disruption of bacterial cell wall |
Q & A
Advanced Research Question
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase or antioxidant enzymes) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy groups) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .
- DFT calculations : Analyze electron density maps to predict reactive sites for nucleophilic/electrophilic attacks .
What are the key structural features influencing this compound’s stability under physiological conditions?
Basic Research Question
- Heterocyclic core : The benzo[f][1,4]oxazepine ring enhances rigidity, reducing enzymatic degradation .
- Substituent effects : The 2-methoxy group increases lipophilicity, while the 2-oxoethyl group may confer susceptibility to hydrolysis .
- Hydrogen bonding : The dione moiety (C=O groups) interacts with aqueous environments, affecting solubility .
How can metabolic stability be assessed for this compound in preclinical studies?
Advanced Research Question
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Evaluate interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma stability : Monitor degradation in plasma (37°C, 24 hours) with HPLC-UV detection .
What experimental approaches are recommended to improve solubility for in vivo applications?
Advanced Research Question
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Salt formation : React with sodium hydroxide or HCl to generate ionic derivatives .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
How should environmental impact studies be designed to evaluate ecotoxicological risks?
Advanced Research Question
- OECD guidelines : Conduct biodegradation (Test 301F) and Daphnia magna acute toxicity assays (Test 202) .
- Soil adsorption studies : Measure Kd values using HPLC to assess leaching potential .
- Metabolite profiling : Identify transformation products via high-resolution mass spectrometry (HRMS) .
Q. Notes
- Structural analogs and methodologies are cross-validated using peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
